2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Description
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties of Eugenol
Eugenol, a component with a similar aromatic structure, has been studied for its anticancer properties across various cancer cell lines. Its mechanisms include inducing cell death, inhibiting migration, metastasis, and angiogenesis. Eugenol's effectiveness and decreased toxicity when used as an adjunct therapy with conventional chemotherapy highlight the therapeutic potential of natural bioactive components in cancer treatment (Zari, Zari, & Hakeem, 2021).
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, sharing a core structural feature with the compound of interest, have been reviewed for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and other related structures are highlighted for their promising antitumor effects, including compounds that have advanced to preclinical testing stages. This review emphasizes the relevance of imidazole derivatives in the search for new antitumor drugs and their diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-24-19(16-9-11-18(26-2)12-10-16)14-22-21(24)27-15-20(25)23-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBMUCSPAVFJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.